(R)-bupropion

CYP2B6 phenotyping drug metabolism stereoselective hydroxylation

(R)-bupropion (CAS 437723-96-1) is the R-enantiomer of the racemic antidepressant bupropion, which is clinically administered as a 1:1 mixture of R- and S- enantiomers. Unlike its primary active metabolite (2S,3S)-hydroxybupropion (radafaxine), which functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), the (R)-bupropion enantiomer itself exhibits minimal direct transporter inhibition and requires stereoselective CYP2B6-mediated hydroxylation for bioactivation.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 437723-96-1
Cat. No. B3415889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-bupropion
CAS437723-96-1
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
InChIInChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/t9-/m1/s1
InChIKeySNPPWIUOZRMYNY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (R)-Bupropion (CAS 437723-96-1): A Chiral Reference Standard for Enantioselective Pharmacology


(R)-bupropion (CAS 437723-96-1) is the R-enantiomer of the racemic antidepressant bupropion, which is clinically administered as a 1:1 mixture of R- and S- enantiomers [1]. Unlike its primary active metabolite (2S,3S)-hydroxybupropion (radafaxine), which functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), the (R)-bupropion enantiomer itself exhibits minimal direct transporter inhibition and requires stereoselective CYP2B6-mediated hydroxylation for bioactivation [2]. This compound is predominantly employed as a chiral reference standard for analytical method validation, impurity profiling in pharmaceutical quality control, and enantioselective pharmacology investigations. Its well-characterized stereochemical identity and commercial availability at high purity levels (≥98–99% by HPLC) position it as an essential tool for laboratories conducting stereoselective metabolic studies, CYP2B6 phenotyping assays, and generic drug bioequivalence evaluations .

Why (R)-Bupropion Cannot Be Substituted With Racemic Bupropion or the S-Enantiomer


Substituting (R)-bupropion with racemic bupropion or the S-enantiomer introduces irreconcilable analytical and pharmacological variability. CYP2B6-catalyzed hydroxylation—the primary bioactivation and elimination pathway for bupropion—is markedly stereoselective, with (S)-bupropion metabolized at a rate threefold higher than (R)-bupropion by recombinant CYP2B6 and 1.5-fold higher by human liver microsomes at therapeutic concentrations [1]. Furthermore, the (2S,3S)-hydroxybupropion metabolite (derived from S-bupropion) exhibits approximately 30-fold higher potency at the dopamine transporter (DAT) than the parent (R)-bupropion, with Ki values of ~3.3 µM versus >100 µM, respectively [2]. Consequently, any assay or experiment using racemic material conflates two enantiomers with divergent metabolic rates and distinct pharmacological activity profiles, obscuring the specific contribution of each stereoisomer. For chiral HPLC method development, CYP2B6 phenotyping studies, or investigations of enantiomer-specific pharmacology, only the isolated (R)-enantiomer provides unambiguous, reproducible data.

(R)-Bupropion Quantitative Differentiation Evidence: Head-to-Head Comparison Data


CYP2B6-Mediated Hydroxylation Rate: (R)-Bupropion vs. (S)-Bupropion

In a direct head-to-head evaluation using recombinant CYP2B6, (S)-bupropion undergoes hydroxylation at a rate threefold greater than (R)-bupropion at therapeutic concentrations. In human liver microsomes, the differential is 1.5-fold [1]. This stereoselective metabolism directly affects the formation rate of active hydroxybupropion metabolites.

CYP2B6 phenotyping drug metabolism stereoselective hydroxylation

Dopamine Transporter (DAT) Inhibition Potency: (R)-Bupropion vs. (2S,3S)-Hydroxybupropion

(R)-bupropion itself exhibits negligible DAT inhibition, with a Ki value exceeding 100 µM. In contrast, the (2S,3S)-hydroxybupropion enantiomer (radafaxine), derived from (S)-bupropion metabolism, demonstrates a Ki of ~3.3 µM at DAT—approximately 30-fold greater potency [1]. The (2R,3R)-hydroxybupropion enantiomer shows intermediate potency with a Ki of ~9.7 µM.

NDRI pharmacology transporter binding affinity structure-activity relationship

Norepinephrine Transporter (NET) Inhibition: (R)-Bupropion vs. (2S,3S)-Hydroxybupropion

At the norepinephrine transporter (NET), (R)-bupropion demonstrates minimal inhibitory activity with a Ki >100 µM. Its active metabolite, (2S,3S)-hydroxybupropion, exhibits enhanced NET affinity with a Ki of ~13.4 µM, representing at least a 7.5-fold improvement in binding potency [1].

NET pharmacology noradrenergic activity enantiomer-specific potency

Abuse Liability: (2S,3S)-Hydroxybupropion (Radafaxine) vs. Reference Psychostimulants

Although (R)-bupropion itself lacks direct DAT activity, its active metabolite (2S,3S)-hydroxybupropion (radafaxine) was evaluated for abuse liability. PET imaging studies in humans revealed slow and long-lasting DAT blockade (~20–30% occupancy at therapeutic doses) [1]. Preclinical self-administration studies demonstrated no reinforcing effects, consistent with the low DAT occupancy and slow onset kinetics [2].

abuse potential DAT occupancy preclinical safety

Analytical Purity and Documentation: (R)-Bupropion Reference Standard

Commercially available (R)-bupropion reference standards are supplied with purity ≥98–99% by HPLC and are accompanied by comprehensive certificates of analysis (CoA) that include NMR, mass spectrometry, and IR characterization data . This level of documentation ensures suitability for regulatory submissions, method validation, and impurity quantification in generic drug applications.

chiral HPLC impurity profiling analytical method validation

In Vivo Phenotypic Probe Utility: R,R-Hydroxybupropion as a CYP2B6 Marker

The stereoselective hydroxylation of bupropion by CYP2B6 preferentially generates R,R-hydroxybupropion from the R-enantiomer, making R,R-hydroxybupropion a superior in vivo phenotypic probe for CYP2B6 activity compared to total hydroxybupropion or S,S-hydroxybupropion [1]. In clinical studies, R,R-hydroxybupropion exhibits 86% in vivo CYP2D6 inhibitory activity, underscoring its pharmacological relevance [2].

CYP2B6 phenotyping drug-drug interaction clinical pharmacology

Priority Procurement Scenarios for (R)-Bupropion (CAS 437723-96-1)


Chiral HPLC Method Development and Impurity Quantification in Generic Bupropion Formulations

Pharmaceutical quality control laboratories developing stability-indicating chiral HPLC methods for bupropion active pharmaceutical ingredients require isolated (R)-bupropion as a reference standard to establish system suitability, determine retention time specificity, and quantify enantiomeric impurities in finished dosage forms. The 3-fold differential in CYP2B6 hydroxylation rates between enantiomers underscores the regulatory importance of accurate chiral impurity profiling [1]. High-purity (R)-bupropion (≥99% by HPLC) with full certificate of analysis documentation enables compliance with ICH Q3A guidelines on impurity testing and facilitates ANDA submissions for generic bupropion products [2].

CYP2B6 Phenotyping Assays and Drug-Drug Interaction Studies

Clinical pharmacologists evaluating CYP2B6 activity in human subjects use (R)-bupropion as a selective probe substrate because its hydroxylation to R,R-hydroxybupropion is exclusively mediated by CYP2B6, unlike the S-enantiomer, which involves additional CYP2C19 contribution [1]. In drug-drug interaction trials assessing CYP2B6 induction or inhibition, quantifying R,R-hydroxybupropion formation provides a more specific readout than total hydroxybupropion measurements. The 86% in vivo CYP2D6 inhibitory activity of R,R-hydroxybupropion further highlights the clinical significance of accurately measuring this metabolite [2].

Enantioselective Pharmacology Research and Structure-Activity Relationship Studies

Neuroscience investigators examining the differential contributions of bupropion enantiomers to antidepressant and smoking cessation efficacy require isolated (R)-bupropion to dissect stereospecific effects. The 30-fold potency differential at DAT between parent (R)-bupropion (Ki >100 µM) and (2S,3S)-hydroxybupropion (Ki ~3.3 µM) demonstrates that pharmacological activity resides predominantly in specific hydroxy metabolite enantiomers [1]. Using racemic material in transporter binding assays obscures this stereospecific pharmacology, leading to erroneous conclusions about the molecular basis of bupropion's therapeutic effects.

Metabolite Identification and Pharmacokinetic Modeling in Preclinical Species

Drug metabolism scientists conducting interspecies scaling or physiologically based pharmacokinetic (PBPK) modeling require isolated (R)-bupropion to generate enantiomer-specific clearance parameters. The observation that S-bupropion clearance is higher than R-bupropion in both monkey and human liver microsomes establishes a species-conserved stereoselective clearance pattern [1]. Incorporating enantiomer-specific data improves the accuracy of human dose projections and reduces the risk of under- or over-estimating human exposure when translating from preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-bupropion

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.